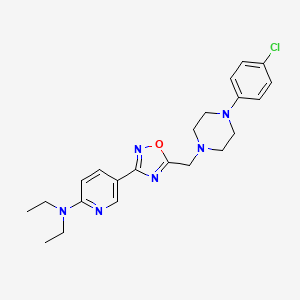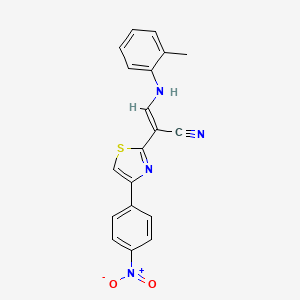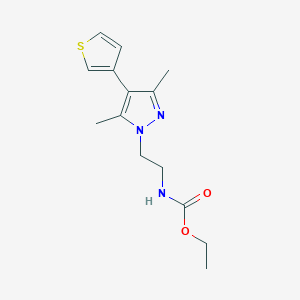
5-(5-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The structure suggests that it is a complex molecule with potential biological activity, given the presence of a piperazine ring and a chlorophenyl group, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds has been reported in the literature. For instance, the synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives involves the reaction of oxadiazole with formaldehyde and primary aromatic amines or piperazines . This suggests that the compound of interest could potentially be synthesized through a similar Mannich reaction, using the appropriate starting materials and conditions to introduce the diethylpyridin-2-amine moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including MS, FT-IR, 1H NMR, and 13C NMR, as well as crystallographic methods . These techniques could be employed to determine the structure of the compound . Additionally, quantum chemical methods such as DFT calculations have been used to examine the geometry and vibrational frequencies of similar molecules, which could provide insights into the electronic properties and stability of the compound .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives can be influenced by the substituents attached to the oxadiazole ring. For example, the presence of a piperazine ring can confer the ability to form Mannich bases, which are known to have various biological activities . The chlorophenyl group could also participate in further chemical reactions, such as nucleophilic substitution, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by their molecular structure. The presence of a chlorophenyl group could increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability. The piperazine ring could contribute to the basicity of the compound, influencing its solubility in acidic or basic environments. The overall molecular geometry, as well as the presence of specific functional groups, would determine the compound's melting point, boiling point, and other physical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with structural similarities, such as those containing piperazine, oxadiazole, and chlorophenyl groups, have been synthesized and characterized, demonstrating the diverse synthetic routes and methodologies employed in medicinal chemistry. For example, the synthesis of novel carbazole derivatives with antibacterial, antifungal, and anticancer activities showcases the intricate synthetic strategies and the importance of structural characterization in developing potential therapeutic agents (Sharma, Kumar, & Pathak, 2014).
Biological Evaluation
These compounds have been evaluated for various biological activities, including antimicrobial and anticancer properties. The research indicates the potential of these compounds in treating different diseases and conditions. For instance, certain novel 1,3,4-oxadiazole N-Mannich bases have shown significant antimicrobial and anti-proliferative activities, suggesting their potential as therapeutic agents in treating infections and cancer (Al-Wahaibi et al., 2021).
Potential Therapeutic Applications
The exploration of these compounds' therapeutic potential, particularly in anticancer and antimicrobial activities, underscores the significance of such research in drug discovery and development. The synthesis of thioxothiazolidin-4-one derivatives, for instance, and their evaluation for anticancer and antiangiogenic effects, illustrate the ongoing efforts to identify novel therapeutic agents (Chandrappa et al., 2010).
Eigenschaften
IUPAC Name |
5-[5-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O/c1-3-28(4-2)20-10-5-17(15-24-20)22-25-21(30-26-22)16-27-11-13-29(14-12-27)19-8-6-18(23)7-9-19/h5-10,15H,3-4,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDCTDYMATYYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2550587.png)

![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550590.png)

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2550594.png)
![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2550595.png)


![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2550599.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2550600.png)


